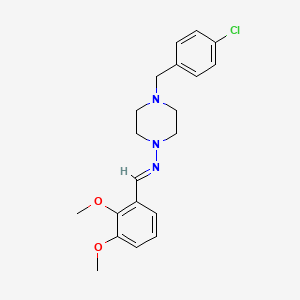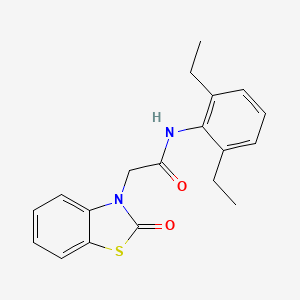
4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The research on piperazine derivatives, including compounds structurally related to "4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine", focuses on exploring their analytical profiles, synthesis methods, molecular structures, and chemical properties. These compounds are of interest due to their varied potential applications in fields like medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation processes. These methods yield compounds with complex structures and specific substituent patterns, demonstrating the versatility of synthetic approaches in creating diverse piperazine-based molecules (Xue Si-jia, 2012).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray crystallography and spectroscopic techniques (IR, NMR, MS), reveals detailed information on the geometry, conformation, and electronic structure of these compounds. For example, single-crystal X-ray diffraction studies can determine the crystal system, space group, and molecular conformation, offering insights into the three-dimensional arrangement and intermolecular interactions within the crystal lattice (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. A. Suchetan, 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. These reactions can include nucleophilic aromatic substitution (S(N)Ar), which is utilized for introducing different substituents to the piperazine ring, thereby modifying the molecule's chemical properties and biological activity (Alfred L Williams, Srinivasa R Dandepally, Nailya Gilyazova, S. Witherspoon, G. Ibeanu, 2010).
Scientific Research Applications
Preparation and Characterization
Two new bis-Schiff bases containing a piperazine ring were prepared and characterized, indicating a method for synthesizing derivatives including the core structure of 4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine. These compounds were identified through X-ray crystallography, showcasing their potential for detailed structural analysis and application in further research endeavors (Xu et al., 2018).
Antibacterial Activity
The dichloro compound among the synthesized bis-Schiff bases exhibited good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, suggesting the potential of 4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine derivatives for use as antibacterial agents (Xu et al., 2018).
Potential Therapeutic Uses
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, incorporating piperazine derivatives, showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the therapeutic potential of piperazine derivatives in the development of new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Antifungal and Antimicrobial Agents
Piperazine units are common in effective drugs, with derivatives showing potent antibacterial and antifungal activities against resistant strains and potential applications in treating infections caused by pathogenic bacteria (Shroff et al., 2022). Additionally, novel 1,4-disubstituted piperazines were evaluated for their antibacterial activities, further supporting the role of such compounds in developing new antimicrobial treatments (Jadhav et al., 2017).
Cancer Cell Cytotoxicity
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant growth inhibitory activity on various cancer cell lines, indicating their potential as chemotherapeutic agents (Yarim et al., 2012).
properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-25-19-5-3-4-17(20(19)26-2)14-22-24-12-10-23(11-13-24)15-16-6-8-18(21)9-7-16/h3-9,14H,10-13,15H2,1-2H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNWQFAUNRGABO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)
![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)
![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)
![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)